![molecular formula C15H20O B2681108 [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287287-71-0](/img/structure/B2681108.png)
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound with a complex structure . It is related to the compound “3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride”, which has a CAS Number of 2416229-53-1 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of related compounds involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane (BCP) core . The haloform reaction of the formed diketone in batch then affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .Molecular Structure Analysis
The molecular structure of the related compound “3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride” is represented by the Inchi Code: 1S/C14H19N.ClH/c1-2-3-11-4-6-12(7-5-11)13-8-14(15,9-13)10-13;/h4-7H,2-3,8-10,15H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the photochemical addition of propellane to diacetyl and the haloform reaction of the formed diketone .Safety and Hazards
The related compound “3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-16/h4-7,16H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPTXNMAXUMHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)
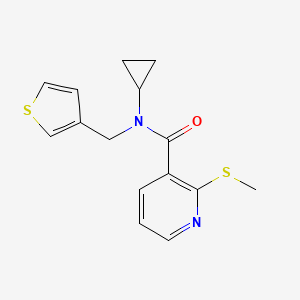
![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)
![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2681031.png)
![6,7-Dichloro-4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2681034.png)
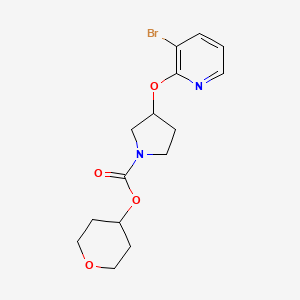
![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)
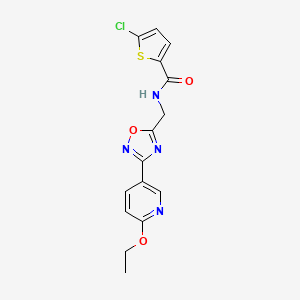
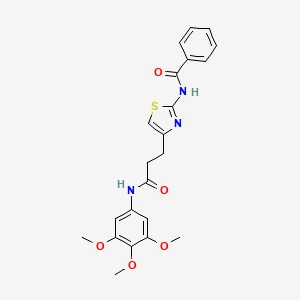

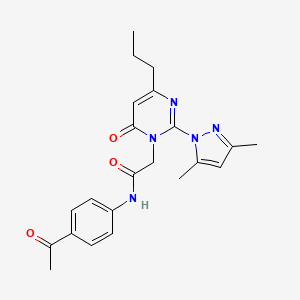
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)